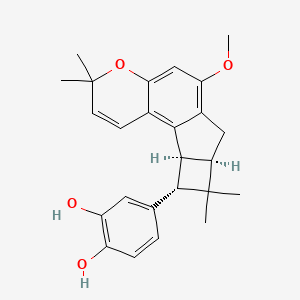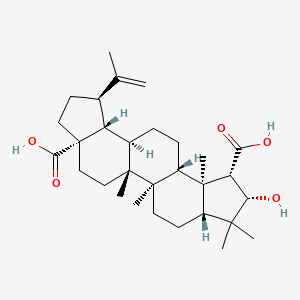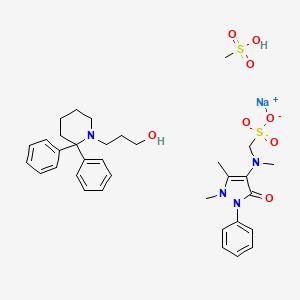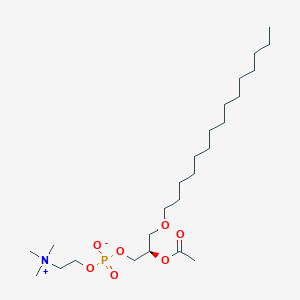
1-Pentadecyl-2-acetyl-sn-glycero-3-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-pentadecyl-2-acetyl-sn-glycero-3-phosphocholine is a 2-acyl-1-alkyl-sn-glycero-3-phosphocholine in which the alkyl and the acyl groups at positions 1 and 2 are specified as pentadecyl and acetyl respectively. It has a role as a mouse metabolite and a human metabolite.
Applications De Recherche Scientifique
Enzymatic Synthesis and Biological Activity
1-Pentadecyl-2-acetyl-sn-glycero-3-phosphocholine, derived from choline plasmalogens, demonstrates significant antihypertensive activity and acts as a potent platelet-activating factor. Microsomal preparations from rat spleen can synthesize this compound through an acetyl-CoA:1-alkyl-2-lyso-sn-glycero-3-phosphocholine acetyltransferase reaction, indicating a unique pathway distinct from the transfer of palmitate to glycerolipids. This compound's production and potential physiological importance have been a subject of study (Wykle, Malone, & Snyder, 1980).
Acetylhydrolase and Biological Inactivation
1-Pentadecyl-2-acetyl-sn-glycero-3-phosphocholine is highly labile due to its acetate grouping, essential for its biological properties. An enzyme, 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine: acetylhydrolase, found in the cytosolic fraction of various tissues, plays a significant role in its catabolism by hydrolyzing the acetate moiety, thereby inactivating the compound (Blank, Lee, Fitzgerald, & Snyder, 1981).
Isolation from Natural Sources
This compound has been isolated from natural sources like earthworms, specifically from Pheretima asiatica, providing a unique avenue for studying its natural occurrence and potential applications in biological systems (Noda, Tsunefuka, Tanaka, & Miyahara, 1992).
In Vivo Metabolism
The in vivo metabolism of this class of biologically active phospholipids, including 1-Pentadecyl-2-acetyl-sn-glycero-3-phosphocholine, has been studied in male rats. After intravenous injection, these compounds are rapidly cleared from blood, with metabolites found in various tissues like lung, liver, spleen, and kidney. The metabolism yields both active and inactive forms, indicating complex biological interactions and pathways (Blank, Cress, Whittle, & Snyder, 1981).
Critical Micellar Concentration
The critical micellar concentration of 1-Pentadecyl-2-acetyl-sn-glycero-3-phosphocholine and its homologs has been studied to understand its physical chemical characteristics. Such studies are crucial to ascertain the biological activities of these compounds and their behavior in biological systems (Kramp, Piéroni, Pinckard, & Hanahan, 1984).
Propriétés
Nom du produit |
1-Pentadecyl-2-acetyl-sn-glycero-3-phosphocholine |
|---|---|
Formule moléculaire |
C25H52NO7P |
Poids moléculaire |
509.7 g/mol |
Nom IUPAC |
[(2R)-2-acetyloxy-3-pentadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C25H52NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-20-30-22-25(33-24(2)27)23-32-34(28,29)31-21-19-26(3,4)5/h25H,6-23H2,1-5H3/t25-/m1/s1 |
Clé InChI |
HHOGWFNRRRCYSF-RUZDIDTESA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
SMILES canonique |
CCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Hydroxy-7-(hydroxymethyl)-4-methylenehexahydrocyclopenta[c]pyran-1(3h)-one](/img/structure/B1264837.png)
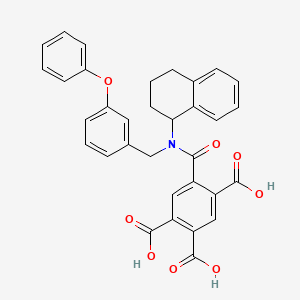
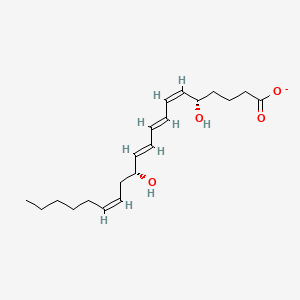


![N-phenylcarbamic acid [(2R,3R,4S,5S,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester](/img/structure/B1264847.png)



